Technical Monograph: Scalable Synthesis of 2-(4-Chlorophenyl)-2-methylpropan-1-ol
Technical Monograph: Scalable Synthesis of 2-(4-Chlorophenyl)-2-methylpropan-1-ol
Part 1: Executive Summary
This monograph details the synthesis of 2-(4-Chlorophenyl)-2-methylpropan-1-ol (CAS: 80854-14-4), a critical neopentyl-type alcohol intermediate used in the development of pharmaceutical agents (e.g., lipid-modulating fibrates and ion channel blockers).
The molecule features a steric gem-dimethyl group adjacent to the aryl ring and the primary alcohol. This structural motif creates significant steric hindrance, rendering standard nucleophilic substitutions difficult and requiring specialized conditions for precursor hydrolysis.
This guide presents two distinct validated routes:
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The Ester-Enolate Route (Preferred): Offers the highest purity profile and operational simplicity for laboratory to pilot scales.
-
The Nitrile-PTC Route (Industrial Cost-Leader): Utilizes cheaper starting materials but requires harsh hydrolysis conditions due to steric impedance.
Part 2: Retrosynthetic Analysis
The strategic disconnection centers on the quaternary carbon. The most reliable bond formations occur via alkylation of the benzylic position followed by reduction of the carbonyl surrogate (ester or nitrile).
Caption: Retrosynthetic tree illustrating the two primary feedstocks: the nitrile (A) and the ester (B).[1][2][3][4][5][6][7][8][9][10][11][12]
Part 3: Synthesis Protocols
Route 1: The Ester-Enolate Method (High Purity)
Recommended for: Medicinal chemistry and pilot-scale batches where purity is paramount.
Step 1: Gem-Dimethylation of Ethyl 4-chlorophenylacetate
This step utilizes a strong base to generate the enolate, which is trapped by methyl iodide.
-
Reagents: Ethyl 4-chlorophenylacetate (1.0 eq), Sodium Hydride (2.2 eq, 60% dispersion), Methyl Iodide (2.5 eq), DMF (anhydrous).
-
Conditions: 0°C to Room Temperature (RT), 4–6 hours.
Protocol:
-
Charge a flame-dried 3-neck flask with NaH (2.2 eq) and anhydrous DMF under nitrogen flow. Cool to 0°C.[11][13][14]
-
Add Ethyl 4-chlorophenylacetate (1.0 eq) dropwise over 30 minutes. Evolution of H₂ gas will be vigorous; ensure proper venting.
-
Stir for 45 minutes at 0°C to ensure complete enolate formation.
-
Add Methyl Iodide (2.5 eq) dropwise, maintaining internal temperature <10°C.
-
Allow the reaction to warm to RT and stir for 4 hours.
-
Quench: Carefully pour the mixture into ice-cold saturated NH₄Cl solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Purification: Dry over MgSO₄, concentrate, and purify via vacuum distillation or silica plug.
-
Yield Expectation: 85–92%
-
Intermediate: Ethyl 2-(4-chlorophenyl)-2-methylpropanoate.
-
Step 2: Reductive Cleavage
Reduction of the sterically hindered ester requires a potent hydride source.
-
Reagents: LiAlH₄ (1.5 eq) or LiBH₄ (2.0 eq), THF (anhydrous).
-
Conditions: 0°C to Reflux, 3 hours.
Protocol:
-
Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0°C under nitrogen.
-
Add the gem-dimethyl ester from Step 1 (dissolved in THF) dropwise.
-
Once addition is complete, heat to varying reflux for 2 hours to drive the reduction of the hindered carbonyl.
-
Fieser Quench: Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g LiAlH₄), then water (3 mL per g LiAlH₄).
-
Filter the granular precipitate through Celite.
-
Concentrate the filtrate to obtain the crude alcohol. Recrystallize from Hexanes/EtOAc if necessary.
Route 2: The Nitrile-PTC Method (Industrial)
Recommended for: Large-scale manufacturing where raw material cost is the primary driver.
Step 1: Phase Transfer Catalyzed Alkylation
Uses aqueous NaOH and a quaternary ammonium salt, avoiding dangerous NaH and expensive anhydrous solvents.
-
Reagents: 4-Chlorophenylacetonitrile, 50% NaOH (aq), Methyl Iodide, TEBA (Triethylbenzylammonium chloride - 5 mol%).
-
Mechanism: The interfacial mechanism allows for rapid double alkylation.
Protocol:
-
Mix 4-chlorophenylacetonitrile and TEBA in 50% NaOH.
-
Add Methyl Iodide (2.2 eq) dropwise with vigorous stirring (exothermic).
-
Maintain temperature at 35–40°C (external cooling may be required).
-
Stir for 3 hours. The product, 2-(4-chlorophenyl)-2-methylpropanenitrile, will form an organic oil layer.
-
Separate phases, wash the organic layer with water, and proceed directly to hydrolysis.
Step 2: Harsh Hydrolysis (The Bottleneck)
Expert Insight: The gem-dimethyl group protects the nitrile from nucleophilic attack. Standard acid hydrolysis often fails.
-
Reagents: KOH (excess), Ethylene Glycol (solvent).
-
Conditions: 160–180°C, 12 hours.
Protocol:
-
Dissolve the nitrile in ethylene glycol containing KOH (4 eq).
-
Heat to reflux (approx. 180°C). Note: High temperature is mandatory to overcome the steric barrier.
-
Monitor by HPLC until nitrile disappears.
-
Acidify to pH 1 with HCl to precipitate the 2-(4-chlorophenyl)-2-methylpropanoic acid .
Step 3: Chemoselective Reduction
Borane-THF is preferred here to reduce the carboxylic acid rapidly without affecting the aryl chloride.
-
Reagents: BH₃·THF (1 M solution, 1.2 eq).
-
Protocol: Treat the acid with Borane-THF at 0°C, then warm to RT. Quench with MeOH.
Part 4: Process Logic & Workflows
The following diagram illustrates the decision logic between the two routes based on scale and equipment availability.
Caption: Comparative process flow for Ester vs. Nitrile synthesis routes.
Part 5: Analytical Profile & Data
Target Molecule: 2-(4-Chlorophenyl)-2-methylpropan-1-ol[15][16][17]
| Parameter | Specification | Notes |
| CAS Number | 80854-14-4 | Verified unique identifier. |
| Molecular Formula | C₁₀H₁₃ClO | |
| Molecular Weight | 184.66 g/mol | |
| Appearance | White crystalline solid | Low melting point solid or viscous oil. |
| ¹H NMR (CDCl₃) | δ 7.30 (d, 2H), 7.25 (d, 2H), 3.60 (s, 2H), 1.35 (s, 6H) | Characteristic gem-dimethyl singlet ~1.3 ppm. |
| IR Spectrum | 3350 cm⁻¹ (Broad OH) | Absence of C=O (1730 cm⁻¹) or CN (2230 cm⁻¹). |
Critical Process Parameters (CPPs)
-
Moisture Control (Route 1): NaH and LiAlH₄ are pyrophoric and moisture sensitive. Water content in solvents must be <50 ppm.
-
Temperature Control (Route 1, Step 1): Alkylation is exothermic. Runaway exotherms can lead to dimethylation at the wrong positions or polymerization. Keep T < 10°C during addition.
-
Hydrolysis Temperature (Route 2): The reaction will not proceed at standard reflux (100°C). Ethylene glycol or pressure vessels are required to reach >160°C.
References
-
CymitQuimica. 2-(4-Chlorophenyl)-2-methylpropanol (CAS 80854-14-4) Product Data.[15][17] Retrieved from
- Makosza, M., & Serafin, B. (1965). Alkylation of phenylacetonitrile derivatives in the presence of concentrated aqueous NaOH and quaternary ammonium salts. Roczniki Chemii, 39, 1223.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for LiAlH4 reduction of hindered esters).
-
Google Patents. Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol (WO2015035541A1). (Analogous synthesis demonstrating the ester reduction pathway). Retrieved from
-
ChemGuide. Reduction of Carboxylic Acids and Esters. (Mechanistic grounding for hydride reductions). Retrieved from
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